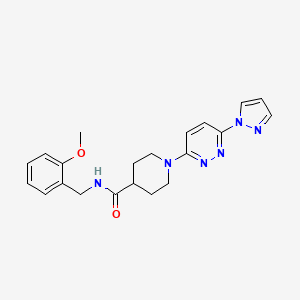
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a novel derivative within the class of pyrazole-containing compounds. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor effects. The compound has been evaluated for its inhibitory action against various cancer cell lines. A study indicated that it effectively inhibits the proliferation of breast cancer cells, particularly in the MDA-MB-231 cell line, which is known for its aggressive behavior. The mechanism involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .
Anti-inflammatory Properties
The compound also demonstrates notable anti-inflammatory effects. It has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases. The inhibition of pro-inflammatory cytokines such as TNF-α further supports its therapeutic promise .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have reported that it effectively inhibits bacterial growth by disrupting cell membrane integrity, leading to cytosolic leakage and eventual cell lysis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of pyrazole derivatives. The presence of specific functional groups significantly influences their pharmacological properties. For instance:
- Pyridazine and Pyrazole Rings : These rings contribute to enhanced binding affinity to target proteins involved in tumor progression and inflammation.
- Methoxy Substitution : The methoxy group increases lipophilicity, facilitating better membrane penetration and bioavailability .
Table 1: Biological Activities of Related Pyrazole Derivatives
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study involving various pyrazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. The combination therapy with doxorubicin showed a synergistic effect, enhancing overall efficacy while minimizing side effects .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of this compound in an animal model of arthritis. The results indicated a marked reduction in inflammatory markers and improved clinical scores, suggesting its utility as a therapeutic agent for inflammatory diseases .
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-18-6-3-2-5-17(18)15-22-21(28)16-9-13-26(14-10-16)19-7-8-20(25-24-19)27-12-4-11-23-27/h2-8,11-12,16H,9-10,13-15H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQSQUGBDAGWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














